Cas no 78860-79-4 (4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid)

4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid 化学的及び物理的性質
名前と識別子
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- 4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid
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4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-6564-5MG |
4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |
78860-79-4 | >90% | 5mg |
£46.00 | 2023-09-08 | |
A2B Chem LLC | AI86252-1mg |
4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |
78860-79-4 | >90% | 1mg |
$201.00 | 2024-04-19 | |
Key Organics Ltd | MS-6564-1MG |
4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |
78860-79-4 | >90% | 1mg |
£37.00 | 2023-09-08 | |
Key Organics Ltd | MS-6564-10MG |
4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |
78860-79-4 | >90% | 10mg |
£63.00 | 2023-09-08 | |
Key Organics Ltd | MS-6564-0.5G |
4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |
78860-79-4 | >90% | 0.5g |
£385.00 | 2023-09-08 | |
A2B Chem LLC | AI86252-5mg |
4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |
78860-79-4 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI86252-10mg |
4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |
78860-79-4 | >90% | 10mg |
$240.00 | 2024-04-19 | |
Key Organics Ltd | MS-6564-20MG |
4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |
78860-79-4 | >90% | 20mg |
£76.00 | 2023-04-20 |
4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid 関連文献
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indole-3-acetic acid derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolyl carboxylic acids and derivatives Indole-3-acetic acid derivatives
4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acidに関する追加情報
4-(4-Bromophenyl)-2-(1H-Indol-3-yl)-4-oxobutanoic Acid: A Comprehensive Overview
CAS No. 78860-79-4, also known as 4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid, is a multifaceted compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromophenyl group, an indole moiety, and a carboxylic acid functionality. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
The bromophenyl group in 4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid plays a crucial role in modulating its pharmacological properties. Bromine, being a halogen, can influence the compound's lipophilicity and electronic properties, thereby affecting its binding affinity to various biological targets. Recent studies have shown that compounds containing bromophenyl groups exhibit potent anti-inflammatory and anticancer activities, making them promising candidates for drug development.
The indole moiety is another key structural feature of this compound. Indoles are widely recognized for their biological significance and are found in numerous natural products and synthetic drugs. They are known to interact with various receptors and enzymes, including serotonin receptors, monoamine oxidases (MAOs), and kinases. The presence of an indole ring in 4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid enhances its potential as a therapeutic agent by providing multiple points of interaction with biological systems.
The carboxylic acid functionality in 4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid is essential for its pharmacological activity. Carboxylic acids are known to form hydrogen bonds with target proteins, which can enhance the compound's binding affinity and selectivity. Additionally, the carboxylic acid group can be modified through esterification or amidation to improve the compound's solubility, stability, and bioavailability.
Recent research has focused on the potential therapeutic applications of 4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid. Studies have shown that this compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid could be a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid has also been investigated for its anticancer properties. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are often dysregulated in cancer cells.
The unique combination of the bromophenyl, indole, and carboxylic acid functionalities in 4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid makes it a versatile molecule with a wide range of potential applications. Its ability to modulate multiple biological targets simultaneously could lead to the development of more effective and selective therapeutic agents.
Furthermore, ongoing research is exploring the use of 4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid as a lead compound for drug discovery. Chemists are investigating various structural modifications to optimize its pharmacological profile, including improving its potency, selectivity, and pharmacokinetic properties. These efforts aim to identify novel derivatives with enhanced therapeutic potential.
In conclusion, 4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid (CAS No. 78860-79-4) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent for various diseases.
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